3-(2-Fluorobenzoyl)-4-methylpyridine
Overview
Description
3-(2-Fluorobenzoyl)-4-methylpyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a 2-fluorobenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2-fluorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Methylpyridine+2-Fluorobenzoyl chloride→this compound+HCl
Industrial Production Methods
For industrial-scale production, the process may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions, improved yields, and reduced production costs. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Reduction: The carbonyl group in the 2-fluorobenzoyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or other strong nucleophiles.
Major Products
Oxidation: 3-(2-Fluorobenzoyl)-4-carboxypyridine.
Reduction: 3-(2-Fluorobenzyl)-4-methylpyridine.
Substitution: 3-(2-Methoxybenzoyl)-4-methylpyridine.
Scientific Research Applications
3-(2-Fluorobenzoyl)-4-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 3-(2-Fluorobenzoyl)-4-methylpyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The fluorobenzoyl group can enhance the compound’s binding affinity and specificity for its target, while the pyridine ring can facilitate interactions with aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a fluorine substituent.
2-Fluorobenzoyl chloride: A precursor used in the synthesis of 3-(2-Fluorobenzoyl)-4-methylpyridine.
4-Methylpyridine: The starting material for the synthesis of the target compound.
Uniqueness
This compound is unique due to the combination of its fluorobenzoyl and methylpyridine moieties. This structure imparts specific chemical and physical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2-fluorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO/c1-9-6-7-15-8-11(9)13(16)10-4-2-3-5-12(10)14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQQLLCUYCVXRBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901243612 | |
Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187166-37-5 | |
Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187166-37-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2-Fluorophenyl)(4-methyl-3-pyridinyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901243612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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